molecular formula C5H5ClN2S B3114916 2-Amino-3-chloropyridine-4-thiol CAS No. 2055759-39-0

2-Amino-3-chloropyridine-4-thiol

Cat. No.: B3114916
CAS No.: 2055759-39-0
M. Wt: 160.63 g/mol
InChI Key: CGXKWAJDTOSBHZ-UHFFFAOYSA-N
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Description

2-Amino-3-chloropyridine-4-thiol is a heterocyclic compound containing a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 3-position, and a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloropyridine-4-thiol typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the chlorination of 2-amino-4-thiopyridine, followed by purification and isolation of the desired product. Reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloropyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-chloropyridine-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloropyridine-4-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through covalent or non-covalent interactions. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function and activity. The chlorine and amino groups can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.

    3-Amino-2-chloropyridine: Different substitution pattern, leading to variations in chemical reactivity and biological activity.

    2-Amino-5-chloropyridine: Another positional isomer with distinct properties.

Uniqueness

2-Amino-3-chloropyridine-4-thiol is unique due to the presence of both an amino and a thiol group on the pyridine ring, providing a versatile platform for chemical modifications and a wide range of potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-3-chloro-1H-pyridine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXKWAJDTOSBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=S)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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